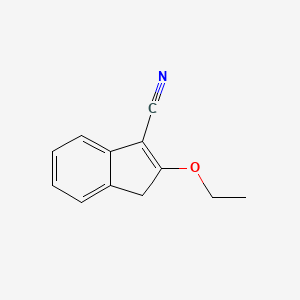
4-Methoxy-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-naphthonitrile is an organic compound with the molecular formula C12H9NO It is a derivative of naphthalene, where a methoxy group (-OCH3) is attached to the fourth carbon and a nitrile group (-CN) is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-1-naphthol with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired nitrile compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Methoxy-2-naphthaldehyde or 4-methoxy-2-naphthoic acid.
Reduction: 4-Methoxy-2-naphthylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-naphthonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-2-naphthonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its nitrile and methoxy functional groups. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
6-Methoxy-2-naphthonitrile: Similar structure but with the methoxy group at the sixth position.
4-Methoxy-1-naphthonitrile: Similar structure but with the nitrile group at the first position.
7-Methoxy-2-naphthonitrile: Similar structure but with the methoxy group at the seventh position.
Uniqueness: 4-Methoxy-2-naphthonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-methoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,1H3 |
InChI Key |
YNNPWDYXBWAHIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
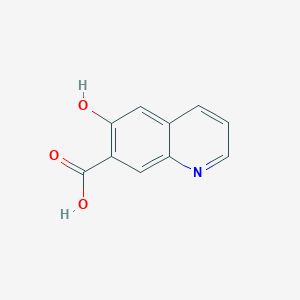
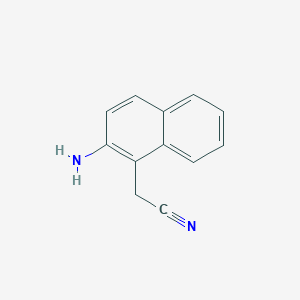

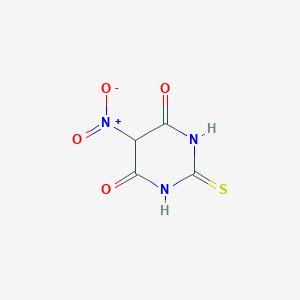

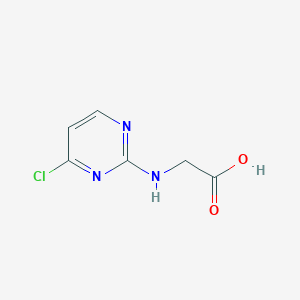


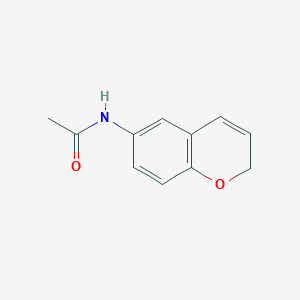
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)
